Solubility Profile and Aqueous Thermodynamics of 4-Methyl-1-azabicyclo[2.2.2]octan-3-one Hydrochloride: A Technical Guide
Solubility Profile and Aqueous Thermodynamics of 4-Methyl-1-azabicyclo[2.2.2]octan-3-one Hydrochloride: A Technical Guide
Executive Summary
The compound 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride (CAS 2682935-69-7) represents a highly functionalized quinuclidine derivative[1]. Bicyclic amines of this class are critical scaffolds in medicinal chemistry, frequently utilized in the development of muscarinic receptor ligands and specialized central nervous system (CNS) therapeutics.
For drug development professionals, understanding the aqueous solubility profile of this specific hydrochloride salt is paramount. The interplay between the hydrophilic, ionizable tertiary amine and the lipophilic 4-methyl bridgehead dictates its behavior in gastrointestinal fluids and parenteral formulations. This whitepaper provides an authoritative, mechanistic breakdown of its solubility profile, backed by self-validating thermodynamic protocols.
Physicochemical Foundations & Mechanistic Causality
To predict and measure the solubility of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride, we must deconstruct its molecular architecture:
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The Quinuclidine Core (1-azabicyclo[2.2.2]octane): The unmethylated parent compound, quinuclidin-3-one hydrochloride, exhibits exceptional aqueous solubility—approximately 0.1 g/mL in water (2[2]). This is driven by the ionic nature of the salt and the hydrogen-bond accepting capacity of the C3-ketone.
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The 4-Methyl Substitution: The addition of a methyl group at the bridgehead (C4) increases the steric bulk and the overall lipophilicity (LogP) of the molecule. While this enhances membrane permeability for CNS targets, it thermodynamically lowers the intrinsic solubility ( S0 ) of the free base.
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pKa and Ionization: The conjugate acid of the quinuclidin-3-one core has an experimentally determined pKa of approximately 7.2 (3[3]). Consequently, in acidic environments (stomach, pH 1.2), the compound exists almost entirely in its highly soluble, protonated state. As the pH approaches 7.4 (intestinal fluid or blood plasma), a significant fraction deprotonates into the free base, triggering a drastic drop in solubility and potential precipitation.
Self-Validating Experimental Protocol: Thermodynamic Solubility
Kinetic solubility assays (like solvent-shift methods) often generate supersaturated, metastable states that mislead late-stage formulation efforts. As Application Scientists, we mandate the Isothermal Shake-Flask Method combined with solid-state verification. This creates a closed, self-validating loop: we do not just measure what dissolved; we prove why the rest did not.
Step-by-Step Methodology
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Step 1: Solid Preparation & Media Addition
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Action: Weigh 50 mg of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride into glass vials. Add 1.0 mL of the target aqueous buffer (e.g., SGF pH 1.2, FaSSIF pH 6.5, PBS pH 7.4).
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Causality: Adding a massive excess of the solid ensures the system breaches the saturation point, leaving a residual solid pellet. This is non-negotiable for proving true thermodynamic equilibrium.
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Step 2: Isothermal Equilibration
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Action: Seal vials and place them in a thermoshaker at exactly 37.0 ± 0.5 °C at 300 RPM for 48 hours.
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Causality: The dissolution of crystalline hydrochloride salts is typically an endothermic process. Temperature fluctuations will artificially skew the equilibrium constant. A 48-hour window is required because bicyclic amine salts can exhibit slow wetting and delayed polymorphic transitions.
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Step 3: Phase Separation (The Dual-Step Approach)
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Action: Subject the suspension to ultracentrifugation (15,000 RPM for 15 mins), followed by filtering the supernatant through a 0.22 µm PTFE syringe filter.
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Causality: Bicyclic amines can form colloidal micro-suspensions. Relying solely on filtration risks API adsorption onto the membrane (yielding a false low) or passage of micro-particulates (yielding a false high). Centrifugation forces the solid down, allowing the filter to act purely as a secondary polishing step.
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Step 4: Orthogonal Analysis (Self-Validation)
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Action: Analyze the diluted supernatant via HPLC-UV to quantify the dissolved concentration. Simultaneously, extract the residual solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).
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Causality: If we test the salt at pH 7.4, the liquid phase will show low solubility. Without XRPD, one might conclude the salt is insoluble. XRPD validates whether the pellet is still the original HCl salt, or if it has undergone salt disproportionation (converted into the precipitated free base).
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Mechanistic Workflow Visualization
The following diagram maps the logical relationship and phase-validation loop of the thermodynamic solubility protocol.
Caption: Thermodynamic solubility workflow ensuring phase validation and equilibrium accuracy.
Quantitative Data Presentation
Based on the physicochemical parameters of the quinuclidin-3-one core and the Henderson-Hasselbalch relationship, the projected solubility profile of the 4-methyl derivative demonstrates extreme pH dependency.
Table 1: Projected Thermodynamic Solubility Profile (at 37°C)
| Aqueous Medium | pH | Ionization State | Estimated Solubility (mg/mL) | Dominant Solid Phase (XRPD) |
| Simulated Gastric Fluid (SGF) | 1.2 | >99.9% Protonated | > 80.0 | HCl Salt |
| Acetate Buffer | 4.5 | >99% Protonated | > 80.0 | HCl Salt |
| Phosphate Buffer | 6.8 | ~70% Protonated | ~ 35.0 | Mixed (Salt + Free Base) |
| Simulated Intestinal Fluid | 7.4 | ~40% Protonated | < 5.0 | Free Base (Disproportionated) |
Note: The sharp decline in solubility between pH 6.8 and 7.4 is a direct consequence of crossing the molecule's pKa (~7.2). At pH 7.4, the lipophilic 4-methyl free base reaches its intrinsic solubility limit ( S0 ) and precipitates out of solution, overriding the solubility of the hydrochloride salt.
References
- NextSDS - Chemical substance information for 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride.
- Wikipedia - 3-Quinuclidone (Base Scaffold Properties).
- ChemicalBook - 3-Quinuclidinone hydrochloride Properties and Solubility.
